molecular formula C13H19BrN2O2 B3107461 N-(4-nitrobenzyl)cyclohexanamine hydrobromide CAS No. 1609409-25-7

N-(4-nitrobenzyl)cyclohexanamine hydrobromide

Cat. No.: B3107461
CAS No.: 1609409-25-7
M. Wt: 315.21
InChI Key: SPEHVZSHPCIDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrobenzyl)cyclohexanamine hydrobromide is a secondary amine salt comprising a cyclohexanamine backbone substituted with a 4-nitrobenzyl group and a hydrobromic acid counterion.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclohexanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.BrH/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEHVZSHPCIDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrobenzyl)cyclohexanamine hydrobromide typically involves the reaction of 4-nitrobenzyl chloride with cyclohexanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-aminobenzylcyclohexanamine.

    Reduction: 4-nitrosobenzylcyclohexanamine, 4-hydroxylaminobenzylcyclohexanamine.

    Substitution: Various substituted benzylcyclohexanamines depending on the nucleophile used.

Scientific Research Applications

N-(4-nitrobenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-nitrobenzyl)cyclohexanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclohexanamine moiety can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-(4-nitrobenzyl)cyclohexanamine hydrobromide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-Nitrobenzyl)cyclohexanamine HBr 4-Nitrobenzyl C₁₃H₁₇BrN₂O₂ ~313 (calculated) Strong electron-withdrawing nitro group; potential instability due to nitro moiety
N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine HBr 4-Methoxy-2,5-dimethylbenzyl C₁₇H₂₆BrNO 348.30 Electron-donating methoxy group; discontinued, suggesting synthesis challenges
N-(4-Bromo-3-fluorobenzyl)cyclohexanamine 4-Bromo-3-fluorobenzyl C₁₃H₁₆BrFN 286.18 Halogenated substituents (Br, F); higher molecular weight due to bromine
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl 4-Chlorobenzyl, diamine C₁₃H₂₀Cl₂N₂ 275.22 Diamine structure; enhanced H-bond donor capacity (3 donors)
Cyclohexylamine hydrobromide None (parent amine) C₆H₁₄BrN 180.09 Simpler structure; lower molecular weight and polarity
Key Observations:
  • Electron Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or halogens (Br, F in ), affecting solubility and reactivity. Nitro groups may reduce basicity compared to methoxy derivatives.
  • Stability : Nitro-containing compounds are often thermally sensitive, which may limit applications compared to halogenated analogs .
  • Molecular Weight : The target compound’s higher molecular weight (~313 g/mol) compared to simpler amines (e.g., cyclohexylamine HBr at 180.09 g/mol) suggests differences in pharmacokinetics or formulation requirements.

Biological Activity

N-(4-nitrobenzyl)cyclohexanamine hydrobromide is a chemical compound with significant potential in various biological and pharmacological applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Overview of the Compound

  • Chemical Formula : C13H18N2O2·HBr
  • Molecular Weight : Approximately 334.2 g/mol
  • Structure : The compound features a cyclohexanamine moiety substituted with a 4-nitrobenzyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclohexanamine moiety may bind to specific receptors, modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, particularly kinases. For instance, its structural analogs have demonstrated inhibitory effects on CLK (Clock) kinases, which are involved in regulating circadian rhythms. The compound's ability to selectively inhibit these kinases suggests potential therapeutic applications in managing circadian-related disorders .

Neurotransmitter Interaction

Preliminary studies suggest that this compound interacts with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction may explain its potential antidepressant effects, warranting further investigation into its pharmacological properties.

Case Study: CLK Kinase Inhibition

A study highlighted the synthesis and evaluation of compounds similar to this compound for their inhibitory effects on human CLK kinases. The lead compound exhibited IC50 values in the nanomolar range against CLK1, CLK2, and CLK4, indicating potent inhibitory activity. The selectivity profile was also notable, with minimal activity observed against DYRK1A kinase at higher concentrations .

CompoundIC50 (nM)Target Kinase
DB1810-20CLK1
DB1828CLK2
DB1855CLK4
DB183940DYRK1A

Interaction Studies

Further investigations into the binding affinity of this compound with various receptors are ongoing. These studies aim to elucidate the compound's mechanism of action and its potential as a therapeutic agent in treating neurological disorders .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit varying biological activities. Below is a comparison table highlighting key features:

Compound NameStructure FeaturesUnique Aspects
N-(2-nitrobenzyl)cyclohexanamineSimilar cyclohexanamine structureDifferent nitro position affects reactivity
N-benzylcyclohexanamineLacks nitro groupExhibits different biological activity
4-NitrophenethylamineContains a phenethylamine structurePotentially different pharmacological properties

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for N-(4-nitrobenzyl)cyclohexanamine hydrobromide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves the nitrobenzylation of cyclohexanamine. Key steps include:

Nitrobenzyl Group Introduction : React 4-nitrobenzyl bromide (or chloride) with cyclohexanamine in a polar aprotic solvent (e.g., acetonitrile) under basic conditions.

Salt Formation : Treat the free base with hydrobromic acid to form the hydrobromide salt.

  • Optimization Strategies :
  • Solvent Choice : Acetonitrile improves yield compared to carbon tetrachloride (65% vs. 19% in analogous reactions) .
  • Stoichiometry : Use a 1:2 molar ratio of ether to brominating agent to minimize byproducts.
  • Key Precursors : 4-Nitrobenzyl chloride derivatives are critical intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • FT-IR : Identify N-H stretches (~3200 cm⁻¹ for amine), nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹), and C-Br bonds (~600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for cyclohexane ring protons (δ 1.2–2.2 ppm) and aromatic protons (δ 7.5–8.3 ppm for nitrobenzyl).
  • ¹³C NMR : Confirm nitrobenzyl carbons (δ ~140–150 ppm for aromatic carbons adjacent to NO₂).
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 323.22 g/mol).

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :
  • Purity Assessment : Recrystallize the compound and reacquire spectra to rule out impurities.
  • Tautomerism/Conformational Analysis : Use computational tools (e.g., Gaussian) to model possible tautomers or conformers and compare with experimental data.
  • Spectral Simulation : Software like ACD/Labs or MestReNova can predict NMR shifts for comparison .

Q. What challenges arise in the X-ray crystallographic determination of this compound, and how can SHELX software be utilized to overcome these?

  • Methodological Answer :
  • Challenges :
  • Crystal Quality : Ensure slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals.
  • Disorder : The nitrobenzyl group may exhibit rotational disorder, requiring constrained refinement.
  • SHELX Workflow :

Data Integration : Use SHELXC/D for data reduction and phase estimation.

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.

  • Validation : Check R-factor convergence (target < 0.05) and data-to-parameter ratios (>10:1) .

Q. In designing biological activity studies, what in silico methods are recommended to predict the pharmacological potential of this compound?

  • Methodological Answer :
  • Drug-Likeness : Use Molinspiration or SwissADME to assess Lipinski’s Rule compliance (e.g., logP < 5, molecular weight < 500).
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger. Prioritize targets based on structural homology (e.g., cyclohexanamine derivatives in neurobiology) .
  • ADMET Prediction : Tools like pkCSM predict bioavailability, metabolism, and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrobenzyl)cyclohexanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrobenzyl)cyclohexanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.